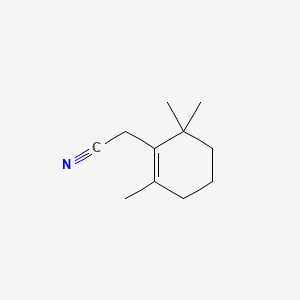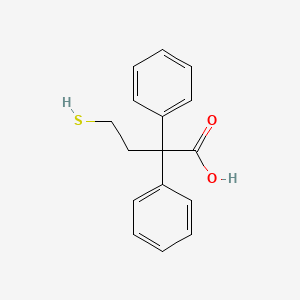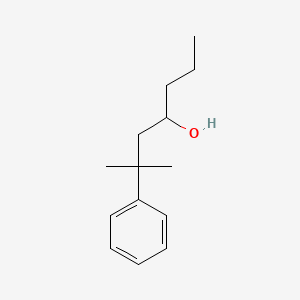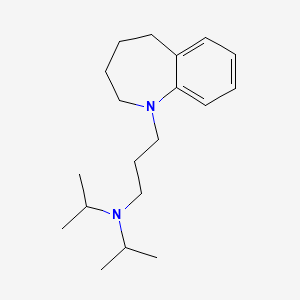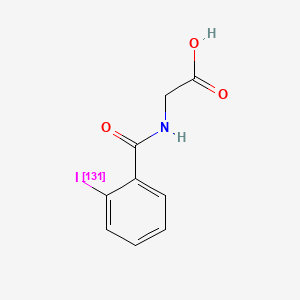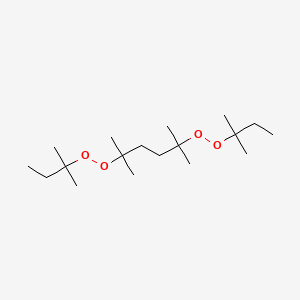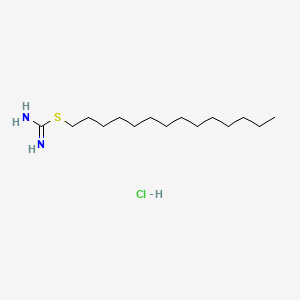
Pseudourea, 2-tetradecyl-2-thio-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl carbamimidothioate hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of carbamimidothioate, characterized by the presence of a tetradecyl group. This compound is often used in scientific research due to its potential biological and chemical activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl carbamimidothioate hydrochloride typically involves the reaction of tetradecylamine with thiocyanate in the presence of hydrochloric acid. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: In industrial settings, the production of tetradecyl carbamimidothioate hydrochloride can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: Tetradecyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetradecyl carbamimidothioate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential antimicrobial and antiviral properties.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of tetradecyl carbamimidothioate hydrochloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their activity. These interactions are mediated through the thiocyanate group and the long hydrophobic tetradecyl chain.
Vergleich Mit ähnlichen Verbindungen
- Dodecyl carbamimidothioate hydrochloride
- Hexadecyl carbamimidothioate hydrochloride
- Octadecyl carbamimidothioate hydrochloride
Comparison: Tetradecyl carbamimidothioate hydrochloride is unique due to its specific chain length, which imparts distinct physicochemical properties. Compared to dodecyl and hexadecyl derivatives, it has a balanced hydrophobicity and solubility, making it suitable for various applications. Its longer chain compared to dodecyl derivatives provides enhanced membrane-disrupting capabilities, while it is less hydrophobic than octadecyl derivatives, offering better solubility in aqueous systems.
Eigenschaften
CAS-Nummer |
5392-21-2 |
|---|---|
Molekularformel |
C15H33ClN2S |
Molekulargewicht |
309.0 g/mol |
IUPAC-Name |
tetradecyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C15H32N2S.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17;/h2-14H2,1H3,(H3,16,17);1H |
InChI-Schlüssel |
JJEHCPKRIHQTRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCSC(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)
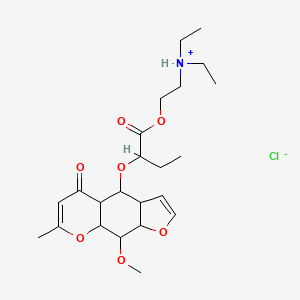

![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
